Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate
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Description
Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20BrN3O2 . It is used in the field of organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of this compound is 330.22 . It is recommended to be stored in a refrigerated condition . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Scientific Research Applications
Synthesis and Structural Studies
- Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate and related compounds are key intermediates in the synthesis of various biologically active compounds. One such example is its derivative used in the synthesis of crizotinib, a medication for lung cancer treatment (D. Kong et al., 2016).
- The compound also serves as an intermediate in the production of Vandetanib, a medication used to treat medullary thyroid cancer (Min Wang et al., 2015).
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is an essential intermediate for small molecule anticancer drugs, indicating the compound's significance in cancer research (Binliang Zhang et al., 2018).
Asymmetric Synthesis and Biological Activity
- The compound is used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, which have potential applications in pain management (H. Jona et al., 2009).
- Tert-butyl 4-oxopiperidine-1-carboxylate, another derivative, shows potential as a synthon for preparing diverse piperidine derivatives, suggesting its utility in pharmaceutical synthesis (A. I. Moskalenko et al., 2014).
Crystallography and Chemical Analysis
- Structural studies on tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provided insights into its molecular configuration, which is essential for understanding its interactions and potential pharmaceutical applications (D. Richter et al., 2009).
- Detailed X-ray diffraction studies and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate indicate its potential in drug development, especially in antibacterial and anthelmintic applications (C. Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-7-4-11(5-8-17)10-18-9-6-12(15)16-18/h6,9,11H,4-5,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJCSOSRUHDISS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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